N-Benzyl-N'-phenyl-p-phenylenediamine
Description
Structure
3D Structure
Properties
CAS No. |
13556-73-5 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-N-benzyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C19H18N2/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)21-18-9-5-2-6-10-18/h1-14,20-21H,15H2 |
InChI Key |
CKVFMHUYNFWPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-Benzyl-N'-phenyl-p-phenylenediamine
Traditional syntheses of this compound and its analogues have predominantly relied on multi-step processes that include reductive amination, alkylation, reactions involving quinone imine intermediates, and catalytic hydrogenation. These methods, while effective, often involve harsh reaction conditions and stoichiometric reagents.
Reductive Amination and Alkylation Strategies
Reductive amination, a cornerstone of amine synthesis, offers a direct route to this compound. This typically involves the reaction of N-phenyl-p-phenylenediamine (also known as 4-aminodiphenylamine) with benzaldehyde (B42025) to form a Schiff base intermediate, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed, ranging from borohydride (B1222165) reagents to catalytic hydrogenation.
Alternatively, direct N-alkylation of N-phenyl-p-phenylenediamine with a benzyl (B1604629) halide, such as benzyl chloride, in the presence of a base to neutralize the generated hydrohalic acid, provides another synthetic avenue. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions, such as over-alkylation.
| Starting Material 1 | Starting Material 2 | Reagents | Product | Ref. |
| N-phenyl-p-phenylenediamine | Benzaldehyde | Reducing agent (e.g., NaBH4, H2/Catalyst) | This compound | N/A |
| N-phenyl-p-phenylenediamine | Benzyl chloride | Base (e.g., K2CO3, Et3N) | This compound | N/A |
Reactions Involving Quinone Imine Intermediates
A significant pathway to N-substituted-N'-phenyl-p-phenylenediamines proceeds through the formation of a quinone imine intermediate. In a well-documented process, N-phenyl-p-quinoneimine is reacted with a primary amine, in this case, benzylamine (B48309). This reaction leads to the formation of an N-benzyl-N'-phenyl-p-quinone diimine intermediate. researchgate.net
The in-situ generation of N-phenyl-p-quinoneimine can be achieved through the oxidation of p-hydroxydiphenylamine. The subsequent reaction with benzylamine is often carried out in the presence of a co-reagent like p-hydroxydiphenylamine, which can act as a reducing agent for the diimine intermediate, regenerating the quinoneimine in the process. researchgate.net
Catalytic Hydrogenation Processes in Synthesis
Catalytic hydrogenation is a critical step in several synthetic strategies for this compound, particularly in the reduction of intermediate species. Following the reaction of N-phenyl-p-quinoneimine with benzylamine to form the corresponding diimine, catalytic hydrogenation is employed to reduce the imine functionalities to the final diamine product. researchgate.net
| Intermediate | Reagent | Catalyst | Product | Ref. |
| N-benzyl-N'-phenyl-p-quinone diimine | H₂ | Pd/C or Pt/C | This compound | researchgate.net |
Exploration of Novel Synthetic Pathways
Recent research has focused on developing more sustainable and efficient synthetic routes to aromatic amines, driven by the principles of green chemistry and the desire for improved catalytic systems.
Development of Green Chemistry Approaches in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are a key aspect of this approach. For instance, a one-pot condensation of 1,4-cyclohexanedione (B43130) with primary amines in the presence of air has been shown to produce N,N'-dialkyl-p-phenylenediamines with water as the main byproduct, showcasing a high atom economy. rsc.org While not specific to the title compound, this methodology represents a greener alternative to traditional multi-step processes.
The use of water as a solvent and the development of catalytic systems that operate under milder conditions are also central to green synthesis. For example, the synthesis of p-phenylenediamine (B122844) through the catalytic hydrogenation of p-nitroaniline using a Raney nickel catalyst in water has been reported as a green process. researchgate.net Adapting such aqueous-phase catalytic systems for the synthesis of this compound could significantly reduce the environmental impact.
| Green Chemistry Principle | Application in Amine Synthesis | Potential for this compound Synthesis |
| Atom Economy | One-pot reactions generating minimal byproducts. rsc.org | Development of a one-pot reductive amination of N-phenyl-p-phenylenediamine with benzaldehyde. |
| Use of Safer Solvents | Utilizing water as a reaction medium. researchgate.net | Performing the synthesis in an aqueous medium with a suitable catalyst. |
| Catalysis | Employing reusable and non-toxic catalysts. | Designing heterogeneous catalysts that can be easily separated and recycled. |
Design of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
The development of advanced catalytic systems is at the forefront of improving the synthesis of aromatic amines. For reductive amination, heterogeneous catalysts are gaining attention due to their ease of separation and recyclability. Supported metal nanoparticles, such as rhodium on carbon nanofibers, have shown high activity and selectivity in the microwave-assisted reductive amination of aldehydes and ketones. nih.govmdpi.com The application of such catalysts could lead to more efficient and sustainable production of this compound.
Furthermore, research into novel catalyst supports and the use of earth-abundant metals is an active area. For instance, palladium nanospecies supported on porous g-C3N4 nanosheets have been shown to be efficient for reductive amination reactions at room temperature. nih.gov The unique properties of the support can enhance the catalytic activity and stability of the metal nanoparticles. The design of catalysts that can facilitate the entire reaction sequence, from the initial condensation to the final reduction, in a single pot under mild conditions remains a key objective in the field.
Synthesis and Characterization of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for exploring structure-property relationships and developing new compounds with tailored characteristics. Research in this area focuses on creating a variety of substituted p-phenylenediamine compounds and understanding how these structural modifications influence the synthetic process and the properties of the final products.
The preparation of functionalized p-phenylenediamine derivatives is achieved through several synthetic strategies that allow for the controlled introduction of various substituents. These methods are designed to produce both symmetrical and unsymmetrically substituted compounds.
One effective method involves palladium-catalyzed amination reactions, which have been used to synthesize new p-phenylenediamine derivatives that incorporate a thiadiazole unit. Another versatile approach is the reductive alkylation of p-phenylenediamines. For instance, N-phenyl-p-phenylenediamine can be reacted with various ketones, such as 2,5-pentanedione and 2,5-hexanedione, to yield N,N'-disubstituted products. Similarly, hydroxyalkyl groups can be introduced by using diacetone alcohol in the reductive alkylation process, leading to compounds like N-(1,1-dimethyl-3-hydroxybutyl)-N'-phenyl-p-phenylenediamine.
The synthesis of N-alkyl-N'-aryl-p-phenylenediamines can also be accomplished by reacting the hydrochloride salt of the parent compound with an appropriate alcohol at elevated temperature and pressure. For example, reacting the hydrochloride salt of N-isopropyl-N'-phenyl-p-phenylenediamine with methanol (B129727) produces N-methyl-N'-isopropyl-N'-phenyl-p-phenylenediamine.
A distinct methodology utilizes arene-iron chemistry to prepare functionalized p-phenylenediamine derivatives. Symmetrical p-phenylenediamine-FeCp cations can be synthesized in high yields (80-96%) through double nucleophilic displacement reactions on a p-dichlorobenzene-FeCp complex using secondary amines as nucleophiles. This approach has also been adapted for the preparation of unsymmetrical phenylenediamine complexes through sequential, chemoselective aromatic nucleophilic substitution (SNAr) reactions.
Furthermore, the synthesis of p-phenylenediamine-quinones, which are oxidation products of p-phenylenediamines, has been achieved via sequential Michael additions. This process involves first preparing a monosubstituted product, such as 2-anilino-1,4-benzoquinone, which is then reacted with various alkylamines to generate a range of different p-phenylenediamine-quinones.
| Derivative Name | Precursors | Synthetic Method | Reference |
|---|---|---|---|
| N,N'-bis(1,3-dimethylbutyl)-p-phenylenediamine | N-phenyl-p-phenylenediamine, 2,5-Hexanedione | Reductive Alkylation | |
| N-(1,1-dimethyl-3-hydroxybutyl)-N'-phenyl-p-phenylenediamine | N-phenyl-p-phenylenediamine, Diacetone alcohol | Reductive Alkylation | |
| p-Phenylenediamine derivatives with thiadiazole unit | p-Phenylenediamine, Halogenated thiadiazole | Palladium-catalyzed amination | |
| Symmetrical p-phenylenediamine−FeCp cations | p-Dichlorobenzene−FeCp complex, Secondary amines | Double Nucleophilic Displacement | |
| PPD-Quinones | Benzoquinone, Anilines, Alkylamines | Sequential Michael Additions |
The nature and position of substituents on the p-phenylenediamine core significantly impact synthetic outcomes, including reaction yields and the electronic properties of the resulting molecules. The electronic effects of substituents on the redox potential of p-phenylenediamines have been systematically studied. A linear correlation has been observed between the number of substituents and the redox potential, reflecting the additive effect of electron-donating groups (like methyl) and electron-withdrawing groups (like phenyl).
In the context of polymerization, substituents play a critical role in the properties of the resulting polymers. The introduction of methyl side groups onto the p-phenylenediamine backbone can improve the solubility of the corresponding polymers. However, these substituents can also introduce steric hindrance, which may lead to lower polymerization yields compared to the unsubstituted poly(p-phenylenediamine). The choice of solvent and oxidant in the polymerization reaction also influences the yield. For instance, using water as a solvent with ammonium (B1175870) persulfate as an oxidant resulted in lower yields for methylated p-phenylenediamines compared to reactions run in aqueous HCl.
Substituents on the phenyl ring can also direct or block certain chemical transformations. It has been noted that substituents at the 2, 3, 5, or 6 positions of the p-phenylenediamine phenyl ring could potentially block oxidation reactions that lead to the formation of quinone-type products. This highlights how strategic placement of substituents can be used to control the reactivity and subsequent transformations of the p-phenylenediamine core.
| Substituent Type | Observed Effect on Synthesis/Properties | Example Context | Reference |
|---|---|---|---|
| Electron-donating (e.g., Methyl) | Additive effect on redox potential; Improved polymer solubility. | Cyclic voltammetry studies; Synthesis of poly(2,5-dimethyl-p-phenylenediamine). | |
| Electron-withdrawing (e.g., Phenyl) | Additive effect on redox potential. | Cyclic voltammetry studies of phenyl-substituted p-phenylenediamines. | |
| Bulky alkyl groups (e.g., Methyl) | Steric hindrance leading to lower polymerization yields. | Oxidative polymerization of dimethyl- and tetramethyl-p-phenylenediamine. | |
| Ring substituents (positions 2, 3, 5, 6) | Potential to block oxidation to quinone products. | Rationale for defining a class of p-phenylenediamine derivatives. |
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation and Mechanistic Understanding
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of N-Benzyl-N'-phenyl-p-phenylenediamine, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons. The aromatic protons on the central p-phenylenediamine (B122844) ring and the two terminal phenyl rings would appear in the typical downfield region of approximately 6.5 to 7.5 ppm. Due to the unsymmetrical substitution, the protons on the central ring are expected to form a complex splitting pattern. The five protons of the benzyl (B1604629) group's phenyl ring would also resonate in this aromatic region. A characteristic singlet or a sharp multiplet for the benzylic methylene (B1212753) protons (-CH₂-) would be observed further upfield, likely in the range of 4.0 to 5.0 ppm. The N-H protons would give rise to broad signals whose chemical shifts are concentration and solvent-dependent.
Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 7.5 | 110 - 150 |
| Benzylic -CH₂- | 4.0 - 5.0 | 45 - 55 |
| N-H | Variable (broad) | N/A |
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and the characterization of its metabolites. The compound has a molecular formula of C₁₉H₁₈N₂ and a molecular weight of 274.36 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 274. nih.gov The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A prominent fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 or a tropylium (B1234903) ion. Another significant fragmentation would involve the loss of a hydrogen atom, resulting in an [M-1]⁺ ion at m/z 273. GC-MS data available from PubChem indicates key fragments at m/z 274, 272, and a base peak at m/z 183. nih.gov The fragment at m/z 183 likely corresponds to the loss of the benzyl group (C₇H₇), leaving a [C₁₂H₁₀N₂]⁺ fragment ion. The fragment at m/z 272 could arise from the loss of two hydrogen atoms. The study of fragmentation patterns of related substituted para-phenylenediamine quinones reveals characteristic cleavages that can be used to identify unknown metabolites and environmental transformation products. nih.gov
Table 4.1.2: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity | Notes |
| 274 | [C₁₉H₁₈N₂]⁺ | Molecular Ion [M]⁺ |
| 272 | [C₁₉H₁₆N₂]⁺ | Loss of 2H |
| 183 | [C₁₂H₁₁N₂]⁺ | Loss of Benzyl radical (C₇H₇) |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show a combination of characteristic absorption bands.
N-H Stretching: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibrations of the secondary amine groups. researchgate.net
Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H stretching vibrations on the aromatic rings. researchgate.net
Aliphatic C-H Stretching: The methylene (-CH₂-) group of the benzyl moiety will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretching: Aromatic ring C=C stretching vibrations are expected to appear as a series of sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net
N-H Bending: The N-H bending vibration may appear around 1500-1600 cm⁻¹.
C-N Stretching: The C-N stretching vibrations for aromatic amines typically occur in the 1250-1360 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings will appear as strong bands in the 690-900 cm⁻¹ region, and their exact position can provide information about the substitution pattern.
While a specific spectrum for this compound is noted as available in the SpectraBase database, the data is not publicly accessible. nih.gov
UV-Vis spectroscopy measures the electronic transitions within a molecule and is useful for quantification and monitoring reactions. The spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region due to π → π* and n → π* transitions associated with the aromatic rings and the non-bonding electrons on the nitrogen atoms.
The parent compound, p-phenylenediamine, exhibits intense absorption bands around 240 nm and a weaker band around 300 nm. researchgate.net The introduction of phenyl and benzyl groups to the nitrogen atoms extends the conjugated system. This extension of conjugation is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths. Therefore, this compound will likely show strong absorption bands at wavelengths longer than 240 nm, corresponding to the π → π* transitions of the highly conjugated system. A weaker n → π* transition may also be observed at a longer wavelength. This technique is particularly useful for monitoring the progress of reactions involving this compound, as changes in the chromophore will result in shifts in the absorption spectrum.
Chromatographic Separation and Quantification Methodologies
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of this compound in various matrices. Developing and validating a robust HPLC method is crucial for accurate analysis.
Method Development: A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity.
Stationary Phase: A C18 (octadecylsilane) column is a common first choice, providing good retention and separation for aromatic amines. researchgate.netnih.gov
Mobile Phase: A gradient elution using a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is often employed. researchgate.netnih.gov The buffer, typically containing a small amount of acid like formic acid or phosphoric acid, helps to ensure sharp peak shapes by protonating the amine functionalities.
Detection: A UV detector is highly effective for this compound due to the strong UV absorbance of the aromatic rings. researchgate.netnih.gov The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy to ensure high sensitivity. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, aiding in peak identification and purity assessment.
Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The establishment of a linear relationship between the concentration of the analyte and the detector response over a defined range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Studies on similar phenylenediamines have demonstrated the successful development and validation of RP-HPLC methods for their quantification in various samples. researchgate.netnih.gov
Table 4.2.1: Typical HPLC Parameters for Analysis of Substituted p-Phenylenediamines
| Parameter | Typical Condition | Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | nih.govsielc.com |
| Mobile Phase | Acetonitrile and Water/Ammonium (B1175870) Acetate Buffer | researchgate.netnih.gov |
| Elution | Gradient or Isocratic | researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at ~240-255 nm or DAD | researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides crucial information regarding its molecular weight and structural fragments.
Upon introduction into the GC-MS system, the molecule undergoes electron ionization, leading to the formation of a molecular ion (M+) and various fragment ions. The mass spectrum of this compound is characterized by a specific fragmentation pattern that aids in its unambiguous identification. The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 274.4 g/mol . nih.gov
Table 1: Key GC-MS Spectral Data for this compound nih.gov
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₂ |
| Molecular Weight | 274.4 g/mol |
| NIST Number | 239985 |
| Top Peak (m/z) | 183 |
| 2nd Highest Peak (m/z) | 274 |
| 3rd Highest Peak (m/z) | 272 |
For the analysis of related p-phenylenediamines in samples like hair dyes, derivatization techniques are sometimes employed to enhance volatility and improve chromatographic separation. nih.gov
Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS/MS)
For non-volatile or thermally labile species, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the analytical method of choice. This technique offers high sensitivity and selectivity for the detection and quantification of aromatic amines in various matrices. nih.govnih.gov
A typical UHPLC-MS/MS method for the analysis of aromatic amines, which would be applicable to this compound, involves chromatographic separation on a reverse-phase column followed by detection using a mass spectrometer. sielc.com Electrospray ionization (ESI) is a common ionization technique for such compounds, typically operating in the positive ion mode. up.ac.za
In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored in a process known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and reduces background noise. For this compound, the precursor ion would be the protonated molecule [M+H]⁺. The selection of product ions would be based on the fragmentation of this precursor in the collision cell.
Table 2: Hypothetical UHPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of aromatic amines |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 275.15 |
| Product Ions | To be determined via fragmentation studies |
| Collision Energy | Optimized for each transition |
This methodology allows for the sensitive and selective quantification of the target analyte in complex samples.
Electrochemical Detection Methods
Electrochemical methods offer a rapid, cost-effective, and portable alternative for the detection of electroactive compounds like this compound.
Voltammetric Approaches for Quantitative Determination
Cyclic voltammetry can be used to study the redox behavior of the molecule, identifying the oxidation and reduction potentials. For quantitative analysis, techniques such as differential pulse voltammetry or square wave voltammetry are often employed due to their higher sensitivity and better resolution. The electrochemical oxidation of p-phenylenediamines is known to be pH-dependent. core.ac.uk
Sensor Development Based on Electrochemical Principles
The development of electrochemical sensors for the detection of aromatic diamines is an active area of research. acs.org These sensors are typically based on the modification of an electrode surface with materials that enhance the sensitivity and selectivity of the detection.
Carbon-based materials, such as carbon nanofibers, are often used as the electrode material due to their excellent conductivity and large surface area. nih.govacs.org Functionalization of these materials with specific recognition elements can lead to sensors with high selectivity for the target analyte. For instance, sensors based on carbon nanofibers functionalized with aromatic diamines have been developed for the selective sensing of other molecules. acs.org While a specific sensor for this compound has not been reported, the principles of electrochemical sensor design suggest that a selective sensor could be developed by tailoring the electrode surface to interact specifically with the benzyl and phenyl moieties of the molecule.
Interactions with Polymeric Materials and Performance in Engineered Systems
Mechanisms of Polymer Stabilization and Protection
N-Benzyl-N'-phenyl-p-phenylenediamine (BPPD) is a chemical compound utilized in the polymer industry as an antioxidant and antiozonant, primarily for rubber compounds. Its protective qualities stem from its ability to interfere with the degradation processes initiated by oxygen and ozone.
The fundamental mechanism of action for p-phenylenediamine-based stabilizers like BPPD involves their low ionization potential. This characteristic allows them to react with ozone more readily than the polymer matrix itself. This preferential reaction converts the BPPD molecule into a less reactive aminoxyl radical, while the aggressive ozone molecule is transformed into a hydroperoxyl radical. These newly formed radical species can then be neutralized by other antioxidant stabilizers present in the polymer system.
As a secondary antioxidant, BPPD functions by donating a hydrogen atom to peroxide radicals, which are key intermediates in the auto-oxidation cycle of polymers. This action terminates the chain reaction of oxidation, thereby preventing further degradation of the polymer chains. The process involves the homolytic cleavage of a C-H bond at the carbon atom adjacent to the amino nitrogen atom. The steric arrangement of the molecule influences its antioxidant effectiveness.
Mitigation of Polymer Degradation Processes (e.g., thermal, oxidative, flex cracking)
This compound plays a crucial role in mitigating various degradation processes that polymers, particularly elastomers, are subjected to during their service life. These processes include thermal degradation, oxidative degradation, and flex cracking.
Thermal and Oxidative Degradation: The presence of BPPD in a polymer formulation significantly enhances its resistance to thermal and oxidative breakdown. As a radical scavenger, it intercepts the free radicals formed during the initiation and propagation steps of oxidation. This prevents the chain scission reactions that lead to a decrease in the polymer's molecular weight and a subsequent loss of mechanical properties. It also hinders crosslinking reactions that can cause embrittlement.
Flex Cracking: Elastomeric materials are often subjected to repeated cyclic stresses, which can lead to the formation and propagation of cracks, a phenomenon known as flex cracking. BPPD helps to mitigate this type of degradation. While the exact mechanism is complex, it is understood that by preventing oxidative degradation, BPPD helps to maintain the elasticity and resilience of the polymer, making it less susceptible to the initiation and growth of cracks under flexing.
The table below summarizes the protective effects of this compound against various polymer degradation processes.
| Degradation Process | Mechanism of Mitigation by this compound |
| Thermal Degradation | Interrupts radical chain reactions initiated by heat. |
| Oxidative Degradation | Scavenges peroxy radicals and other reactive oxygen species. |
| Flex Cracking | Maintains polymer elasticity and strength by preventing oxidative embrittlement. |
Structure-Property-Performance Relationships in Material Science Applications
The chemical structure of this compound is directly linked to its performance as a polymer additive. The presence of both a benzyl (B1604629) group and a phenyl group attached to the nitrogen atoms of the p-phenylenediamine (B122844) core influences its solubility, volatility, and reactivity.
The molecular structure of BPPD, with its specific substituents, dictates its ability to donate hydrogen atoms and scavenge radicals. Theoretical calculations have been used to compare the antioxidant effectiveness of various substituted p-phenylenediamines. These studies have shown that the energy required for radical formation, and thus the antioxidant activity, is influenced by the nature of the substituent groups.
The performance of BPPD in a given polymer system is also dependent on its physical properties, such as its tendency to "bloom" or migrate to the surface of the material. While blooming can be beneficial in applications like tires, where surface protection against ozone is critical, it can also lead to increased leaching of the additive into the environment.
The following table outlines the key structure-property-performance relationships for this compound in material science.
| Structural Feature | Property Influenced | Performance Impact |
| p-Phenylenediamine Core | Low ionization potential | High reactivity towards ozone and radicals |
| N-Benzyl and N-phenyl Substituents | Solubility, volatility, steric hindrance | Compatibility with polymer matrix, persistence, and antioxidant activity |
| Overall Molecular Geometry | Radical stability | Efficiency as a chain-breaking antioxidant |
Synergistic Effects with Co-additives in Polymer Formulations
In practical polymer formulations, this compound is often used in combination with other additives to achieve a broader spectrum of protection. This can lead to synergistic effects, where the combined protective action is greater than the sum of the individual components.
For instance, BPPD, as a secondary antioxidant, works effectively with primary antioxidants such as hindered phenols. The primary antioxidant can scavenge the initial free radicals, while BPPD can then deal with the peroxide radicals that may still form. This dual approach provides more comprehensive protection against oxidative degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
